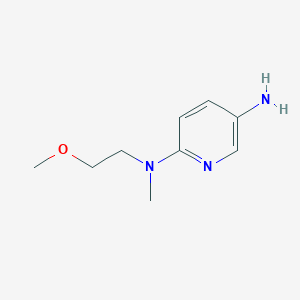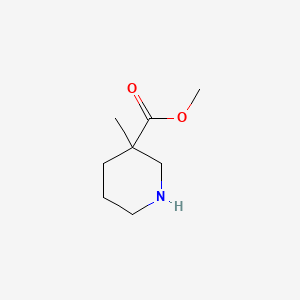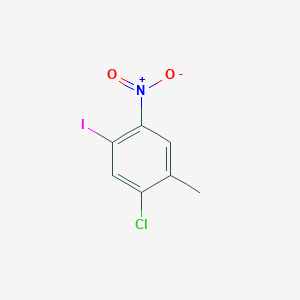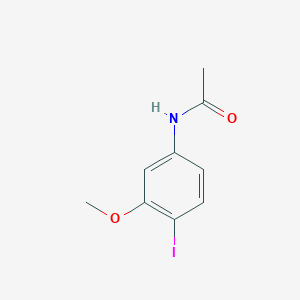
Acide (1,3-diméthyl-2,4-dioxo-1,2,3,4-tétrahydropyrimidin-5-yl)boronique
Vue d'ensemble
Description
“(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid” is a chemical compound with the molecular formula C6H9BN2O4 . It is also known as 1,3-Dimethyluracil-5-boronic acid . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid” are as follows :
Mécanisme D'action
The mechanism of action of (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid involves its binding to the active site of the proteasome, inhibiting its activity. This inhibition leads to the accumulation of intracellular proteins, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect has been observed in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid has been shown to induce cell cycle arrest, which can also contribute to the inhibition of cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid has several advantages for lab experiments, including its high yield synthesis method and its potential applications in medicinal chemistry. However, it also has some limitations, including its low solubility in water and its potential toxicity to non-cancer cells.
Orientations Futures
There are several future directions for the research on (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid. Another direction is the investigation of its potential applications in other fields, such as material science and catalysis. Additionally, further research is needed to fully understand the mechanism of action of (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid and its potential toxicity to non-cancer cells.
In conclusion, (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid is a boronic acid derivative that has shown promising potential in the field of medicinal chemistry for its ability to inhibit proteasome activity and induce apoptosis in cancer cells. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid in various fields and to better understand its mechanism of action and potential toxicity.
Applications De Recherche Scientifique
Impureté de caféine B
Ce composé est connu sous le nom d’impureté de caféine B . Il est utilisé dans l’industrie pharmaceutique comme étalon secondaire et matériau de référence certifié .
Antagonistes potentiels du récepteur de l’adénosine
Des recherches ont été menées sur l’utilisation de composés similaires comme antagonistes potentiels du récepteur de l’adénosine . Ces composés pourraient potentiellement être utilisés dans le traitement de diverses maladies, notamment la maladie de Parkinson, l’asthme et certains types de cancer .
Activité antimicrobienne
Certaines études suggèrent que des composés similaires peuvent avoir une activité antimicrobienne . Cela pourrait potentiellement les rendre utiles dans le développement de nouveaux antibiotiques ou d’autres traitements antimicrobiens .
Synthèse de pyrido[2,3-d][6,5-d]dipyrimidine-2,4,6,8-tétraones
Ce composé pourrait potentiellement être utilisé dans la synthèse de pyrido[2,3-d][6,5-d]dipyrimidine-2,4,6,8-tétraones . Ces composés ont été étudiés pour leur utilisation potentielle dans diverses réactions chimiques .
Études de théorie de la fonctionnelle de la densité (DFT)
Ce composé a été étudié à l’aide de la théorie de la fonctionnelle de la densité (DFT), qui est une technique de modélisation informatique utilisée en physique, en chimie et en science des matériaux pour étudier la structure électronique de systèmes à plusieurs corps .
Évaluation ADMET
L’évaluation ADMET (Absorption, Distribution, Métabolisme, Excrétion et Toxicité) fait partie du processus de découverte de médicaments où la pharmacocinétique et la toxicité potentielle du composé sont évaluées . Ce composé a été évalué à l’aide de l’ADMET .
Safety and Hazards
“(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes. Assure adequate flushing of the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention . In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention .
Propriétés
IUPAC Name |
(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O4/c1-8-3-4(7(12)13)5(10)9(2)6(8)11/h3,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOIPKGEWGCXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C(=O)N(C1=O)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681891 | |
| Record name | (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223418-73-3 | |
| Record name | B-(1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223418-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1463785.png)
![5-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1463786.png)

![4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1463790.png)





![2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1463802.png)

![Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate](/img/structure/B1463804.png)

![1-methyl-N-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-thienyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B1463807.png)
